1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is an aromatic compound with the molecular formula C9H10FIO2 It features a benzene ring substituted with ethoxy, fluoro, iodo, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-ethoxy-5-fluoro-2-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield compounds with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The fluoro and iodo groups can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethoxy-5-fluoro-2-iodo-4-methoxybenzene
- 2-Fluoro-1-iodo-4-methoxybenzene
- 4-Fluoro-1-iodo-2-methoxybenzene
Uniqueness
1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (ethoxy and methoxy) and electron-withdrawing (fluoro and iodo) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H10FIO2 |
---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-ethoxy-5-fluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-3-13-9-4-6(10)7(11)5-8(9)12-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HBZNHBPPZULVEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1OC)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.